Home > Products > Screening Compounds P120155 > 3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID
3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID -

3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID

Catalog Number: EVT-5640724
CAS Number:
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK571, also known as montelukast, is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. While clinically indicated as an oral leukotriene receptor antagonist for asthma and allergic rhinitis, MK571 has become a valuable tool in scientific research. Specifically, MK571 is widely used as a potent and specific inhibitor of multidrug resistance-associated protein (MRP) transporters, particularly MRP1 and MRP2. These transporters belong to the ATP-binding cassette (ABC) superfamily, which efflux various substrates, including drugs, toxins, and metabolites, across cell membranes. [] []

Mechanism of Action

MK571 acts as a competitive inhibitor of MRP transporters. It binds to the substrate-binding site of the transporter, preventing the binding and subsequent efflux of its substrates. This inhibition leads to the intracellular accumulation of MRP substrates, such as leukotrienes, glutathione conjugates, and certain drugs. [] []

Applications
  • Investigating MRP transporter function: MK571 is widely used to study the role of MRP transporters in drug resistance, cellular detoxification, and various physiological processes. [] [] [] []
  • Enhancing drug efficacy: Researchers are exploring the potential of MK571 to enhance the efficacy of anticancer drugs by inhibiting MRP-mediated drug efflux from tumor cells. [] []
  • Developing novel therapeutic strategies: The understanding of MK571's interactions with MRP transporters could pave the way for developing novel therapeutic strategies targeting these transporters in various diseases, such as cancer, inflammatory disorders, and neurodegenerative diseases. []
  • Studying drug interactions: MK571 is used to assess the potential of new drugs to interact with MRP transporters, which is crucial for predicting and managing drug-drug interactions. [] []

Vincristine (VCR)

Compound Description: Vincristine is a vinca alkaloid used as a chemotherapeutic agent. It exerts its anticancer effects by inhibiting microtubule assembly, thereby disrupting cell division. []

Relevance: While not structurally similar to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, vincristine is relevant because its cellular efflux is mediated by cMOAT (MRP2), a transporter also implicated in the transport of other related compounds discussed in these papers. Understanding the interactions of various compounds with cMOAT helps elucidate potential drug resistance mechanisms and strategies for overcoming them. [] (https://www.semanticscholar.org/paper/dd0ea7ad90320f658ae0feeb61e6444c5bca5820)

7-Ethyl-10-hydroxy-camptothecin

Compound Description: 7-Ethyl-10-hydroxy-camptothecin, also known as SN-38, is an active metabolite of irinotecan, a topoisomerase I inhibitor used in chemotherapy. It exhibits potent antitumor activity by interfering with DNA replication. []

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various cancers. It acts by crosslinking DNA, ultimately leading to cell death. []

Relevance: While structurally distinct from 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, cisplatin shares the characteristic of being transported by cMOAT (MRP2). The study of such compounds, despite their structural differences, is crucial in understanding the role of transporters like cMOAT in multidrug resistance. Identifying common transport mechanisms can potentially guide the development of therapies aimed at circumventing drug resistance in cancer treatment. [] (https://www.semanticscholar.org/paper/dd0ea7ad90320f658ae0feeb61e6444c5bca5820)

Leukotriene C4 (LTC4)

Compound Description: Leukotriene C4 is a lipid mediator involved in inflammatory responses. It exerts its effects by binding to specific receptors and mediating processes such as bronchoconstriction and vascular permeability. []

Relevance: Although structurally unrelated to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, leukotriene C4 is significant because it is a known substrate of cMOAT (MRP2). Examining the transport of different classes of compounds like leukotriene C4 by cMOAT provides valuable insights into the substrate specificity and functional versatility of this transporter. [] (https://www.semanticscholar.org/paper/dd0ea7ad90320f658ae0feeb61e6444c5bca5820)

S-(2,4-Dinitrophenyl)glutathione

Compound Description: S-(2,4-Dinitrophenyl)glutathione is a glutathione conjugate often used as a model substrate for studying the transport activity of various efflux pumps, including cMOAT (MRP2). []

Relevance: This compound, though not structurally similar to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, provides important information about cMOAT (MRP2) function due to its role as a model substrate. Investigating the transport kinetics and interactions of S-(2,4-Dinitrophenyl)glutathione with cMOAT contributes to a more comprehensive understanding of the transporter's substrate recognition and transport mechanisms. [] (https://www.semanticscholar.org/paper/dd0ea7ad90320f658ae0feeb61e6444c5bca5820)

Cyclosporin A (CsA)

Compound Description: Cyclosporin A is a cyclic polypeptide used as an immunosuppressant to prevent organ rejection after transplantation. []

Relevance: Although not structurally related to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, cyclosporin A is relevant due to its inhibitory effect on cMOAT (MRP2). It competes with other substrates, including those structurally related to our main compound, for binding to cMOAT, thereby influencing their transport and potentially impacting their efficacy and clearance. [] (https://www.semanticscholar.org/paper/dd0ea7ad90320f658ae0feeb61e6444c5bca5820)

2-[4-(Diphenylmethyl)-1-piperazinyl]-5-(trans-4,6-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate P-oxide (PAK-104P)

Compound Description: PAK-104P is a modulator of multidrug resistance, specifically targeting P-glycoprotein (Pgp) and potentially other efflux transporters. []

Relevance: While PAK-104P's primary target is Pgp, its structural features and multidrug resistance modulation capabilities make it relevant in the context of 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid. Studying its interactions with efflux transporters like cMOAT (MRP2), which shares substrate specificity with Pgp, can shed light on potential overlapping resistance mechanisms and strategies to overcome them. [] (https://www.semanticscholar.org/paper/dd0ea7ad90320f658ae0feeb61e6444c5bca5820)

DL-Buthionine-(S,R)-sulfoximine

Compound Description: DL-Buthionine-(S,R)-sulfoximine (BSO) is a selective inhibitor of γ-glutamylcysteine synthetase, an enzyme crucial for glutathione synthesis. []

Relevance: Though not structurally similar to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, BSO plays a role in modulating cellular responses to drug resistance, making it relevant to this study. BSO's ability to deplete glutathione levels can impact the transport of compounds like 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid and other related substrates of cMOAT (MRP2), as glutathione conjugation is often involved in their efflux. [] (https://www.semanticscholar.org/paper/dd0ea7ad90320f658ae0feeb61e6444c5bca5820)

(3'-Oxo-4-butenyl-4-methyl-threonine(1),(valine(2))cyclosporin (PSC833)

Compound Description: PSC833 is a potent and specific inhibitor of P-glycoprotein (Pgp). []

Relevance: Although PSC833 primarily targets Pgp, its impact on drug efflux makes it relevant in the context of 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid and other compounds transported by cMOAT (MRP2). Both Pgp and cMOAT belong to the ATP-binding cassette (ABC) transporter superfamily and share overlapping substrate specificities. Studying PSC833's effects on cMOAT activity can provide valuable insights into potential cross-resistance mechanisms and strategies for enhancing drug efficacy. [] (https://www.semanticscholar.org/paper/dd0ea7ad90320f658ae0feeb61e6444c5bca5820)

3-([(3-(2-[7-Chloro-2-quinolinyl]ethenyl)phenyl)-((3-dimethylamino-3-oxopropyl)-thio)-methyl]thio)propanoic acid (MK571)

Compound Description: MK571 is a potent and selective inhibitor of the multidrug resistance-associated protein (MRP) family, specifically MRP1 (ABCC1). []

Relevance: As a known inhibitor of MRP1, MK571 holds significance due to the structural and functional similarities between MRP1 and cMOAT (MRP2). Both transporters belong to the same family and share overlapping substrate profiles. MK571's inhibitory effects on MRP1 suggest its potential to interact with cMOAT as well. Investigating this cross-reactivity is crucial in understanding the broader impact of such inhibitors on drug resistance mediated by various MRP family members. [] (https://www.semanticscholar.org/paper/8158a4c02b40d65a65444491397bfe79df402f8a)

Lamivudine (LAM)

Compound Description: Lamivudine is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection and chronic hepatitis B. []

Relevance: Although structurally different from 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, lamivudine is relevant because its transport is influenced by MRP4, another member of the multidrug resistance-associated protein family. Investigating the interactions of diverse compounds like lamivudine with MRP family members provides a comprehensive understanding of their substrate specificities, potential for drug interactions, and strategies to optimize therapeutic outcomes. [] (https://www.semanticscholar.org/paper/96367018d16e86081fd0f0c8f8ffe8bbc60ad2cb)

Entecavir (ETV)

Compound Description: Entecavir is a nucleoside analog used in the treatment of chronic hepatitis B infection. []

Relevance: Despite its structural dissimilarity to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, entecavir is included due to its efflux being mediated by MRP4, a transporter closely related to cMOAT (MRP2). Understanding the transport mechanisms of entecavir and its potential interactions with MRP4 contributes to broader knowledge about drug resistance, particularly in the context of hepatitis B treatment. [] (https://www.semanticscholar.org/paper/96367018d16e86081fd0f0c8f8ffe8bbc60ad2cb)

Tenofovir (TFV)

Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections. []

Relevance: While not structurally analogous to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, tenofovir's transport by MRP4 links it to the broader discussion of multidrug resistance-associated proteins. Studying the interactions of diverse compounds with MRP family members, including tenofovir, provides valuable insights into their substrate preferences and potential for drug interactions, ultimately contributing to optimized treatment strategies. [] (https://www.semanticscholar.org/paper/96367018d16e86081fd0f0c8f8ffe8bbc60ad2cb)

Saquinavir (SQV)

Compound Description: Saquinavir is a protease inhibitor used in the treatment of HIV infection. []

Relevance: Though structurally unrelated to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, saquinavir's efflux, primarily mediated by P-glycoprotein (Pgp), is relevant in this context due to Pgp's close relationship with cMOAT (MRP2). Both transporters belong to the ATP-binding cassette (ABC) superfamily and exhibit overlapping substrate specificities. Studying saquinavir's interactions with Pgp and potentially other efflux transporters like cMOAT helps understand its pharmacokinetic properties and potential for drug interactions. [] (https://www.semanticscholar.org/paper/70a02c714880458ceece6e1e43c663fb78161bcd)

Irinotecan (CPT-11)

Compound Description: Irinotecan is a topoisomerase I inhibitor used in chemotherapy, particularly for colorectal cancer. []

Relevance: Although not structurally similar to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, irinotecan is included because its efflux is mediated by both P-glycoprotein (Pgp) and cMOAT (MRP2), highlighting the importance of understanding multidrug resistance mechanisms involving these transporters. This shared transport pathway suggests potential for overlapping drug resistance mechanisms and highlights the need for strategies to circumvent such resistance, potentially benefiting patients treated with either irinotecan or the main compound . [] (https://www.semanticscholar.org/paper/648c0cfd0bf9392844375904fda6485307fac2f1)

1-Methyl-4-phenylpyridinium (MPP+)

Compound Description: MPP+ is a neurotoxin that selectively inhibits mitochondrial complex I, leading to cell death and implicated in the pathogenesis of Parkinson's disease. []

Relevance: Despite lacking structural similarity to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, MPP+ is relevant because its efflux is influenced by Multidrug Resistance Proteins (MRPs), highlighting the broader role of these transporters in various biological processes, including neuroprotection. While the specific MRP isoforms involved in MPP+ efflux might differ from those interacting with the main compound, their shared involvement in efflux mechanisms underscores the significance of studying these transporters in diverse biological contexts, including drug resistance and neurodegenerative disorders. [] (https://www.semanticscholar.org/paper/fd4d547eb166115e84a629da756354f7fd1b85e6)

Delavirdine

Compound Description: Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. []

Relevance: While structurally distinct from 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, delavirdine's interaction with MRPs, including potential inhibition of their activity, makes it relevant to the study of efflux transporter-mediated drug resistance. This interaction highlights the broader impact of these transporters on the pharmacokinetics and efficacy of various drugs, including antiretrovirals like delavirdine. Understanding such interactions is crucial for optimizing treatment regimens and minimizing the risk of drug interactions and resistance. [] (https://www.semanticscholar.org/paper/7031f6868213a1131ab457120194954a76c8d841)

Efavirenz

Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. []

Relevance: Although structurally different from 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, efavirenz's interaction with MRPs, including potential inhibition of their activity, highlights the broader impact of these transporters on the pharmacokinetics and efficacy of various drugs. Understanding these interactions is crucial for optimizing treatment regimens and minimizing the risk of drug interactions and resistance, especially in the context of HIV treatment, where MRPs can play a significant role in drug disposition and efficacy. [] (https://www.semanticscholar.org/paper/7031f6868213a1131ab457120194954a76c8d841)

Nevirapine

Compound Description: Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. []

Relevance: Despite lacking structural similarity to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, nevirapine's interaction with MRPs, particularly its potential to inhibit their activity, underscores the importance of studying these transporters in the context of HIV treatment. Understanding these interactions can help optimize treatment regimens and minimize the risk of drug interactions and resistance, particularly with drugs that are substrates or inhibitors of MRPs. [] (https://www.semanticscholar.org/paper/7031f6868213a1131ab457120194954a76c8d841)

Abacavir

Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. []

Relevance: Although structurally different from 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, abacavir's interaction with MRPs, particularly its potential to inhibit their activity, highlights the importance of studying these transporters in the context of HIV treatment. Understanding these interactions can help optimize treatment regimens and minimize the risk of drug interactions and resistance, particularly with drugs that are substrates or inhibitors of MRPs. [] (https://www.semanticscholar.org/paper/7031f6868213a1131ab457120194954a76c8d841)

Emtricitabine

Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. []

Relevance: While structurally dissimilar to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid, emtricitabine's interaction with MRPs, particularly its potential to inhibit their activity, underscores the importance of studying these transporters in the context of HIV treatment. Understanding these interactions can help optimize treatment regimens and minimize the risk of drug interactions and resistance, particularly with drugs that are substrates or inhibitors of MRPs. [] (https://www.semanticscholar.org/paper/7031f6868213a1131ab457120194954a76c8d841)

Properties

Product Name

3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID

IUPAC Name

3-(3-ethyl-2,8-dimethylquinolin-4-yl)sulfanylpropanoic acid

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C16H19NO2S/c1-4-12-11(3)17-15-10(2)6-5-7-13(15)16(12)20-9-8-14(18)19/h5-7H,4,8-9H2,1-3H3,(H,18,19)

InChI Key

FZEPVDPNSSNHSS-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC(=C2N=C1C)C)SCCC(=O)O

Canonical SMILES

CCC1=C(C2=CC=CC(=C2N=C1C)C)SCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.